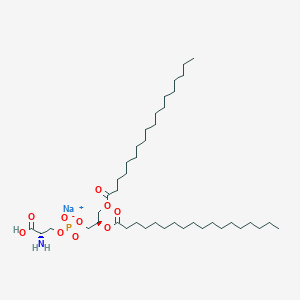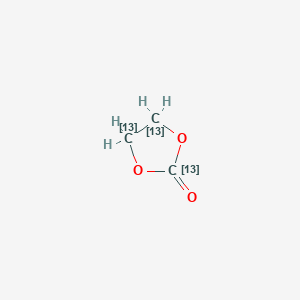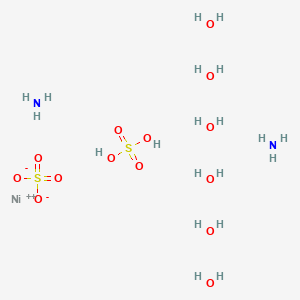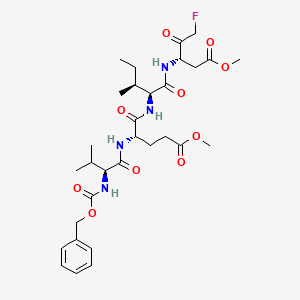
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g) is a functionalized polystyrene resin. This compound is characterized by the presence of hydroxymethyl and acetamidomethyl groups attached to the polystyrene backbone. It is commonly used in various chemical and biological applications due to its unique properties and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymethylpenylacetamidometyl polystyrene typically involves the following steps:
Polymerization of Styrene: The initial step involves the polymerization of styrene monomers to form polystyrene. .
Functionalization: The polystyrene is then functionalized by introducing hydroxymethyl and acetamidomethyl groups. This can be done through post-polymerization modification techniques.
Industrial Production Methods
Industrial production of p-Hydroxymethylpenylacetamidometyl polystyrene involves large-scale polymerization reactors and functionalization processes. The polymerization is typically carried out in a controlled environment to ensure uniform particle size and distribution. The functionalization process may involve multiple steps, including bromination, nucleophilic substitution, and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
p-Hydroxymethylpenylacetamidometyl polystyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The acetamidomethyl groups can be reduced to form primary amines.
Substitution: The functional groups on the polystyrene backbone can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted polystyrene derivatives
Aplicaciones Científicas De Investigación
p-Hydroxymethylpenylacetamidometyl polystyrene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of p-Hydroxymethylpenylacetamidometyl polystyrene involves its functional groups interacting with target molecules. The hydroxymethyl groups can form hydrogen bonds, while the acetamidomethyl groups can participate in nucleophilic or electrophilic reactions. These interactions enable the compound to act as a solid support, catalyst, or carrier in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Poly(4-hydroxystyrene): Similar in having hydroxyl groups but lacks the acetamidomethyl functionality.
Poly(4-acetoxystyrene): Contains acetoxy groups instead of hydroxymethyl and acetamidomethyl groups.
Poly(4-vinylbenzyl chloride): Contains chloromethyl groups that can be further functionalized.
Uniqueness
p-Hydroxymethylpenylacetamidometyl polystyrene is unique due to the presence of both hydroxymethyl and acetamidomethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in applications requiring specific interactions and reactivity .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)6-8-2-4-9(7-12)5-3-8/h2-5,12H,6-7H2,1H3,(H,11,13) |
Clave InChI |
BDYDMRYPUIYCOY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)


![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)



![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)





